molecular formula C9H13N3O5 B12388019 Cytidine-13C9,15N3

Cytidine-13C9,15N3

Cat. No.: B12388019
M. Wt: 255.13 g/mol
InChI Key: UHDGCWIWMRVCDJ-IOTAFMPHSA-N
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Description

Cytidine-13C9,15N3 is a labeled form of cytidine, a pyrimidine nucleoside. It is composed of cytosine, a nitrogenous base, and a ribose sugar. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine-13C9,15N3 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cytidine molecule. The process typically starts with the synthesis of labeled cytosine, which is then glycosylated to form the labeled cytidine. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the labeled atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often purified using chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cytidine-13C9,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cytidine-13C9,15N3 has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-13C9,15N3 exerts its effects by incorporating into RNA and DNA, influencing various biological processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function. The labeled isotopes allow for precise tracking and analysis of these processes in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine-13C9,15N3 is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful in NMR studies and metabolic research. Its ability to incorporate into RNA and DNA allows for detailed investigation of nucleotide metabolism and related biological processes .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

255.13 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

UHDGCWIWMRVCDJ-IOTAFMPHSA-N

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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